molecular formula C16H22ClN3O B2571688 4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one CAS No. 2094541-28-1

4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one

Cat. No. B2571688
CAS RN: 2094541-28-1
M. Wt: 307.82
InChI Key: LWLXHPRSYGYUNM-UHFFFAOYSA-N
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Description

This compound, also known as PF-06815345 , is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The empirical formula is C27H29ClFN9O4·HCl and the molecular weight is 634.49 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular formula of C16H22ClN3O. It contains a chloropyridinyl group attached to a piperidinyl group, which is further attached to a dimethylazetidinone group .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The optical activity is [α]/D -34 to -43°, c = 0.3 in methanol .

Mechanism of Action

The active form of this compound selectively inhibits PCSK9 protein synthesis . It effectively lowers plasma PCSK9 in humanized PCSK9 mice . Note that it is not active in non-humanized mice .

properties

IUPAC Name

4-[1-[(3-chloropyridin-2-yl)methyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-16(2)14(19-15(16)21)11-5-8-20(9-6-11)10-13-12(17)4-3-7-18-13/h3-4,7,11,14H,5-6,8-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLXHPRSYGYUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)CC3=C(C=CC=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one

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